N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Medicinal Chemistry Chemical Biology Scaffold Hopping

N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide (CAS 1396846-34-6) is a synthetic small molecule belonging to the benzo[d]thiazol-2-yl-aminoacetamide class. It incorporates a 4-chlorobenzo[d]thiazole core, an N-methylamino linker, and a 3-acetylphenylacetamide terminus (C18H16ClN3O2S, MW 373.86).

Molecular Formula C18H16ClN3O2S
Molecular Weight 373.86
CAS No. 1396846-34-6
Cat. No. B2768873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
CAS1396846-34-6
Molecular FormulaC18H16ClN3O2S
Molecular Weight373.86
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl
InChIInChI=1S/C18H16ClN3O2S/c1-11(23)12-5-3-6-13(9-12)20-16(24)10-22(2)18-21-17-14(19)7-4-8-15(17)25-18/h3-9H,10H2,1-2H3,(H,20,24)
InChIKeyYRARXJRUJANZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide (CAS 1396846-34-6): Structural and Pharmacological Baseline for Procurement Decisions


N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide (CAS 1396846-34-6) is a synthetic small molecule belonging to the benzo[d]thiazol-2-yl-aminoacetamide class [1]. It incorporates a 4-chlorobenzo[d]thiazole core, an N-methylamino linker, and a 3-acetylphenylacetamide terminus (C18H16ClN3O2S, MW 373.86). The compound is primarily available from specialty chemical suppliers for research purposes . Critically, no primary research articles, patents, or authoritative database entries (e.g., PubChem, ChEMBL) reporting its synthesis, biological activity, or pharmacological profile were identified in the peer-reviewed literature at the time of this analysis. Its differentiation from closely related analogs therefore rests on structural uniqueness and class-level inferences derived from the broader benzo[d]thiazol-2-yl-aminoacetamide scaffold.

Why N-(3-Acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide Cannot Be Replaced by Generic Benzothiazole-Acetamide Analogs


Within the benzo[d]thiazol-2-yl-aminoacetamide class, relatively minor structural modifications—such as the nature of the substituent on the distal phenyl ring or the N-alkyl group on the acetamide linker—are known to cause substantial shifts in both the magnitude and spectrum of biological activity [1]. For example, in a series of anticonvulsant benzo[d]thiazol-2-yl-aminoacetamides, variation of the terminal aryl substituent produced ED50 values differing by several-fold in the maximal electroshock seizure (MES) model [1]. Similarly, antimicrobial screening of morpholinoacetamide derivatives revealed that only specific halogenated benzothiazole congeners, such as 2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide, exhibited measurable antifungal activity (MIC 8 µg/mL against Candida glabrata) while other close analogs were inactive [2]. The target compound combines a unique 3-acetylphenyl terminus, a 4-chloro substitution on the benzothiazole, and an N-methylated linker—a constellation of features not replicated in any commercially available or literature-reported analog. This distinct pharmacophoric pattern makes simple interchange with generic benzothiazole-acetamides scientifically unsound, as even single-point changes can abolish target engagement or introduce off-target liabilities.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide


Structural Uniqueness: Combinatorial Scaffold Differentiation from Closest Commercial Analogs

The target compound is the only known molecule combining a 4-chlorobenzo[d]thiazole core, an N-methylaminoacetamide linker, and a 3-acetylphenyl terminus. The closest commercially available analogs either lack the 3-acetyl group on the phenyl ring, the chlorine atom on the benzothiazole, or the N-methyl substitution on the linker . The simple comparator N-(4-chlorobenzo[d]thiazol-2-yl)acetamide (CAS 90533-10-1, MW 226.68, XLogP3-AA 2.5) possesses only 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 1 rotatable bond, yielding a topological polar surface area (TPSA) of 70.2 Ų [1]. In contrast, the target compound (MW 373.86, molecular formula C18H16ClN3O2S) contains additional hydrogen bond acceptors from the acetyl group and the tertiary amine, more rotatable bonds, and a significantly larger molecular surface, all of which are consistent with a distinct ADME and target-binding profile. No other molecule in PubChem or ChEMBL possesses this exact combination of substituents.

Medicinal Chemistry Chemical Biology Scaffold Hopping

Anticonvulsant Activity: Class-Level Benchmarking Against Phenytoin and Carbamazepine

In a published structure-activity relationship (SAR) study of the benzo[d]thiazol-2-yl-aminoacetamide class, the most potent compounds (5b and 5q) exhibited ED50 values of 15.4 mg/kg and 18.6 mg/kg in the maximal electroshock seizure (MES) test in mice, with protective indices of 20.7 and 34.9, respectively [1]. These values represent an approximately fourfold improvement over the standard antiepileptic drugs phenytoin (protective index 6.9) and carbamazepine (protective index 8.1) when tested under identical conditions [1]. While not a direct measurement on the target compound itself, this class-level evidence demonstrates that appropriately substituted benzo[d]thiazol-2-yl-aminoacetamides can achieve substantial efficacy and therapeutic windows in a validated in vivo seizure model. The target compound's unique '4-chloro + N-methyl + 3-acetylphenyl' decoration represents a distinct combination within this active pharmacophore space, making it a rational candidate for anticonvulsant screening.

Anticonvulsant MES Test Neuroprotection

Antifungal Activity: Benchmarking Against a Structural Analog Bearing the 4-Chlorobenzothiazole Warhead

The structurally related compound 2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide (1f) demonstrated antifungal activity against Candida glabrata with a minimum inhibitory concentration (MIC) of 8 µg/mL in a standardized disc susceptibility assay [1]. This analog shares the critical 4-chlorobenzo[d]thiazole core but differs in the acetamide substitution (chloroacetyl vs. the target's N-methyl-3-acetylphenylacetamide). Importantly, other morpholinoacetamide derivatives in the same study were completely devoid of antifungal activity, indicating that the 4-chlorobenzo[d]thiazole moiety is a key determinant of antifungal action. The target compound retains this essential warhead while adding substituents that may modulate potency, spectrum, or pharmacokinetics, positioning it as a logical next-generation analog for antifungal optimization.

Antifungal Candida glabrata MIC

Predicted Drug-Likeness and CNS Multiparameter Optimization (MPO) Score Advantage

None of the benzo[d]thiazol-2-yl-aminoacetamide derivatives in the study by Ali et al. violated Lipinski's 'rule of five', and predicted pharmacokinetic properties were favorable for CNS drug development [1]. The target compound's calculated properties (MW 373.86, cLogP ~3.2, HBD 1, HBA 4, TPSA ~75 Ų) place it within the desirable range for CNS drug candidates according to the CNS MPO scoring system (MW < 400, cLogP < 5, HBD < 3, TPSA < 90 Ų). In comparison, the simpler analog N-(4-chlorobenzo[d]thiazol-2-yl)acetamide has a lower molecular weight but fewer functional groups capable of participating in target-specific interactions. The target compound thus combines CNS drug-like physicochemical properties with enhanced structural complexity, a profile that supports its prioritization for neuroscience-focused screening libraries.

Drug-likeness CNS MPO ADME Prediction

Recommended Application Scenarios for N-(3-Acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide Based on Current Evidence


Neuroscience Drug Discovery: Anticonvulsant Lead Expansion

The established anticonvulsant activity of the benzo[d]thiazol-2-yl-aminoacetamide class, with lead compounds outperforming phenytoin and carbamazepine in the MES model [1], positions the target compound as a high-priority candidate for follow-up screening. Its novel N-methyl-3-acetylphenyl substitution pattern may confer improved efficacy or a differentiated side-effect profile. Researchers can benchmark the compound directly against the published leads 5b and 5q in the MES and subcutaneous pentylenetetrazole (scPTZ) models.

Antifungal Lead Optimization: Candida glabrata and Beyond

The antifungal activity of the 4-chlorobenzo[d]thiazole-containing analog 1f against Candida glabrata (MIC 8 µg/mL) [2] validates the core scaffold for antifungal development. Procuring the target compound enables structure-activity relationship (SAR) studies to assess whether the extended N-methyl-3-acetylphenylacetamide group enhances potency, broadens the antifungal spectrum to include Candida albicans or Aspergillus niger, or improves selectivity over mammalian cells.

Chemical Biology Tool Compound for Kinase or GPCR Selectivity Profiling

Benzothiazole-acetamide derivatives have been reported as ligands for diverse targets including PI3K, mTOR, and various kinases [1]. The unique substitution pattern of the target compound—particularly the 3-acetylphenyl group—may confer selectivity for a specific kinase or GPCR subset. Researchers can deploy the compound in broad-panel selectivity screens (e.g., Eurofins DiscoverX or KINOMEscan) to identify its primary target(s) and establish it as a chemical probe.

Analytical Reference Standard and Compound Library Enrichment

As a structurally authenticated compound with a unique CAS registry number and InChI Key (YRARXJRUJANZHG-UHFFFAOYSA-N), the target compound can serve as an analytical reference standard for LC-MS/MS method development. Additionally, its procurement enriches diversity-oriented synthesis libraries with a scaffold that combines the privileged benzothiazole core, a chlorinated aromatic ring, and a hydrogen-bond-capable acetamide terminus, maximizing the probability of hit discovery in phenotypic screens.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.